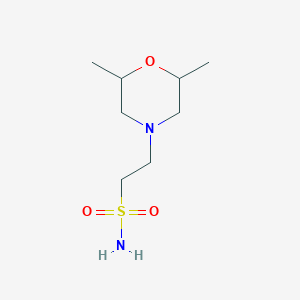![molecular formula C33H48F2N6O3 B13071295 tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)
tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a triazole ring, a piperidine ring, and multiple chiral centers, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the triazole ring, the construction of the piperidine ring, and the introduction of the difluoro and tert-butyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
Tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[32
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the production of advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate: This compound shares structural similarities with other triazole-containing molecules and piperidine derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and chiral centers, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Propiedades
Fórmula molecular |
C33H48F2N6O3 |
|---|---|
Peso molecular |
614.8 g/mol |
Nombre IUPAC |
tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C33H48F2N6O3/c1-21(2)29-38-37-22(3)41(29)27-16-25-12-13-26(17-27)40(25)15-14-28(23-10-8-7-9-11-23)36-30(42)24-18-33(34,35)20-39(19-24)31(43)44-32(4,5)6/h7-11,21,24-28H,12-20H2,1-6H3,(H,36,42)/t24?,25-,26+,27?,28-/m0/s1 |
Clave InChI |
PLVJUOPLYSWABK-WPHWZLOXSA-N |
SMILES isomérico |
CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CC(CN(C5)C(=O)OC(C)(C)C)(F)F)C(C)C |
SMILES canónico |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CC(CN(C5)C(=O)OC(C)(C)C)(F)F)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



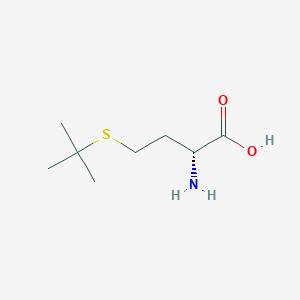
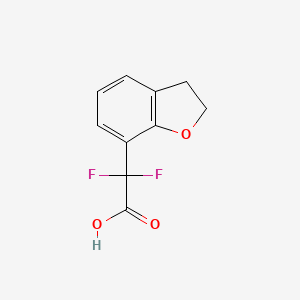
![1-(4-Fluorophenyl)-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B13071231.png)
![4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13071233.png)
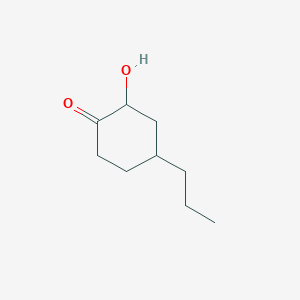
![4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13071244.png)
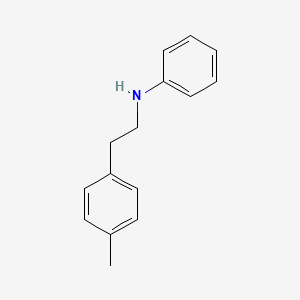
![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
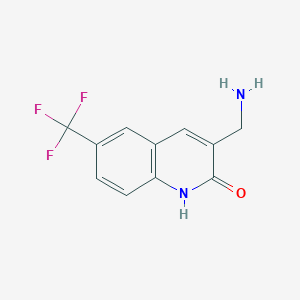

![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)
